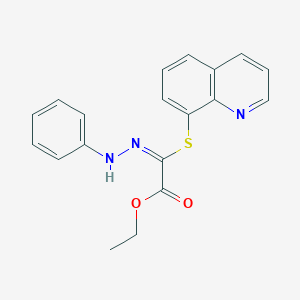
ethyl (2E)-(2-phenylhydrazinylidene)(quinolin-8-ylsulfanyl)ethanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL (2E)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-2-(QUINOLIN-8-YLSULFANYL)ACETATE is a complex organic compound that features a combination of phenylhydrazine and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-2-(QUINOLIN-8-YLSULFANYL)ACETATE typically involves the condensation of ethyl acetoacetate with 2-phenylhydrazine and 8-mercaptoquinoline. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the quinoline moiety.
Reduction: Reduction reactions may target the hydrazone linkage, converting it to a hydrazine derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: As a precursor for the synthesis of pharmacologically active compounds.
Materials Science: In the development of novel materials with specific electronic or optical properties.
Biology: As a probe for studying biological processes involving hydrazine and quinoline derivatives.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone linkage and quinoline moiety are key structural features that contribute to its activity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL (2E)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-2-(THIOPHEN-2-YLSULFANYL)ACETATE
- ETHYL (2E)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-2-(PYRIDIN-2-YLSULFANYL)ACETATE
Uniqueness
ETHYL (2E)-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-2-(QUINOLIN-8-YLSULFANYL)ACETATE is unique due to the presence of the quinoline moiety, which imparts distinct electronic and steric properties compared to other similar compounds
Properties
Molecular Formula |
C19H17N3O2S |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl (2E)-2-(phenylhydrazinylidene)-2-quinolin-8-ylsulfanylacetate |
InChI |
InChI=1S/C19H17N3O2S/c1-2-24-19(23)18(22-21-15-10-4-3-5-11-15)25-16-12-6-8-14-9-7-13-20-17(14)16/h3-13,21H,2H2,1H3/b22-18+ |
InChI Key |
PHUNLOXFFIZBNZ-RELWKKBWSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1)/SC2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1)SC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















